
1-((3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(furan-2-ylmethyl)quinazoline-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(furan-2-ylmethyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C22H14BrFN4O4 and its molecular weight is 497.28. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- The compound's synthesis and bromination have been studied, revealing insights into the bromination route of 1-allyl-substituted 2-oxo azaheterocycles, including this specific compound. These findings allow for predictions about the bromination route based on the initial alkylation process (Ukrainets et al., 2011).
- Microwave synthesis and characterization of related quinazolin-4(3H)-one derivatives indicate significant biological activities. This study details the synthesis process and provides structural characterization, highlighting the compound's potential in biologically active applications (Raval et al., 2012).
- Research on similar compounds containing a 1,2,4-oxadiazole ring shows the potential for antitumor activity. The synthesis and characterization of these compounds offer insights into their structural properties and potential biological relevance (Maftei et al., 2013).
Biological and Medicinal Applications
- A study on the synthesis and primary cytotoxicity evaluation of quinazolinone derivatives, including compounds structurally related to the one , sheds light on the potential anticancer properties of these compounds. The results suggest a focus on renal cancer cell lines and HIV-1, offering a basis for further exploration in medicinal chemistry (Gürsoy & Karalı, 2003).
- A study focused on the synthesis, characterization, and screening for analgesic and anti-inflammatory activities of new 1,3,4-oxadiazole derivatives linked to the quinazolin-4-one ring. This research provides insights into the compound's potential therapeutic applications, indicating significant analgesic and anti-inflammatory activities in animal studies (Dewangan et al., 2016).
Additional Insights
- A facile synthesis method was reported for substituted 3-amino-1H-quinazoline-2,4-diones, involving the generation of a dianion of urea and subsequent intramolecular nucleophilic displacement, offering a streamlined approach to creating compounds similar to the one (Tran et al., 2005).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is the 3-(furan-2-ylmethyl)quinazoline-2,4(1H,3H)-dione, which is synthesized from 2-nitrobenzaldehyde and 2-furanmethanol. The second intermediate is the 1-((3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)amine, which is synthesized from 3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazole and formaldehyde. These two intermediates are then coupled using a reductive amination reaction to form the final product.", "Starting Materials": [ "2-nitrobenzaldehyde", "2-furanmethanol", "3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazole", "formaldehyde" ], "Reaction": [ "Synthesis of 3-(furan-2-ylmethyl)quinazoline-2,4(1H,3H)-dione:", "Step 1: Reduction of 2-nitrobenzaldehyde to 2-nitrobenzyl alcohol using sodium borohydride", "Step 2: Protection of the alcohol group using acetic anhydride and pyridine to form 2-nitrobenzyl acetate", "Step 3: Reaction of 2-nitrobenzyl acetate with 2-furanmethanol in the presence of potassium carbonate to form the desired intermediate", "Synthesis of 1-((3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)amine:", "Step 1: Reduction of 3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazole to 3-(3-bromo-4-fluorophenyl)hydrazine using hydrazine hydrate", "Step 2: Reaction of 3-(3-bromo-4-fluorophenyl)hydrazine with formaldehyde in the presence of acetic acid to form the desired intermediate", "Coupling of the two intermediates:", "Step 1: Reductive amination of the 3-(furan-2-ylmethyl)quinazoline-2,4(1H,3H)-dione intermediate with the 1-((3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)amine intermediate using sodium cyanoborohydride as the reducing agent to form the final product" ] } | |
Numéro CAS |
1207019-86-0 |
Formule moléculaire |
C22H14BrFN4O4 |
Poids moléculaire |
497.28 |
Nom IUPAC |
1-[[3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(furan-2-ylmethyl)quinazoline-2,4-dione |
InChI |
InChI=1S/C22H14BrFN4O4/c23-16-10-13(7-8-17(16)24)20-25-19(32-26-20)12-27-18-6-2-1-5-15(18)21(29)28(22(27)30)11-14-4-3-9-31-14/h1-10H,11-12H2 |
Clé InChI |
UDIGMYGBDRGAIF-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2CC3=NC(=NO3)C4=CC(=C(C=C4)F)Br)CC5=CC=CO5 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-chloro-N-[4-methyl-3-(morpholine-4-carbonyl)-5-phenylthiophen-2-yl]acetamide](/img/structure/B2450793.png)

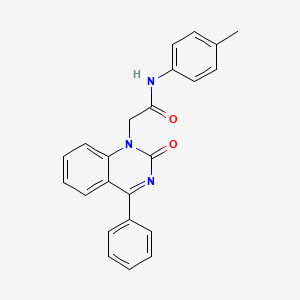
![N-(4-morpholin-4-ylbenzyl)-2-[(3-phenoxypyrazin-2-yl)thio]acetamide](/img/structure/B2450796.png)
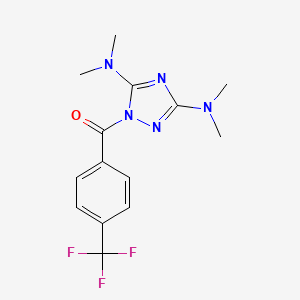
![N-(2-methylphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2450799.png)
![N-[2-(2-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]benzamide](/img/structure/B2450801.png)
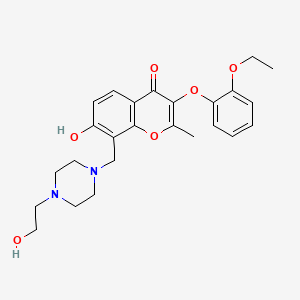
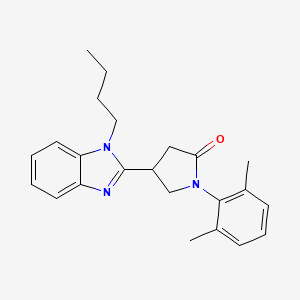
![N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-naphthamide hydrochloride](/img/structure/B2450806.png)
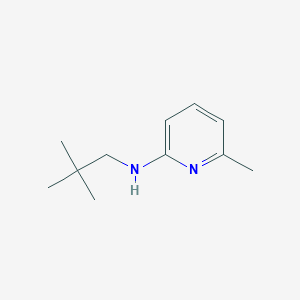
![Tert-butyl N-[[1-(1-prop-2-enoylpiperidin-3-yl)triazol-4-yl]methyl]carbamate](/img/structure/B2450812.png)

![N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-oxo-2H-chromene-3-carboxamide hydrochloride](/img/structure/B2450814.png)